molecular formula C23H15Cl2NO3 B3826139 (4Z)-3-(4-chlorophenyl)-4-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,2-oxazol-5-one

(4Z)-3-(4-chlorophenyl)-4-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,2-oxazol-5-one

Cat. No.: B3826139
M. Wt: 424.3 g/mol
InChI Key: ZXXOHWFDXGEQBJ-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-3-(4-chlorophenyl)-4-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,2-oxazol-5-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and an oxazol-5-one ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-(4-chlorophenyl)-4-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,2-oxazol-5-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxazol-5-one ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the chlorophenyl and methoxyphenyl groups: These groups can be introduced through substitution reactions using chlorinated and methoxylated benzene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous-flow reactors and advanced catalytic systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-(4-chlorophenyl)-4-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,2-oxazol-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated compounds.

Scientific Research Applications

(4Z)-3-(4-chlorophenyl)-4-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,2-oxazol-5-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-3-(4-chlorophenyl)-4-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Similar in having chlorinated aromatic rings.

    Steviol glycosides: Similar in having complex organic structures with multiple functional groups.

    2,2’-Bipyridyl: Similar in being used as a ligand in coordination chemistry.

Uniqueness

What sets (4Z)-3-(4-chlorophenyl)-4-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,2-oxazol-5-one apart is its specific combination of functional groups and the oxazol-5-one ring, which confer unique chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

(4Z)-3-(4-chlorophenyl)-4-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2NO3/c24-18-11-9-15(10-12-18)22-19(23(27)29-26-22)13-16-5-2-4-8-21(16)28-14-17-6-1-3-7-20(17)25/h1-13H,14H2/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXOHWFDXGEQBJ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=C3C(=NOC3=O)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2/C=C\3/C(=NOC3=O)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-3-(4-chlorophenyl)-4-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,2-oxazol-5-one
Reactant of Route 2
Reactant of Route 2
(4Z)-3-(4-chlorophenyl)-4-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,2-oxazol-5-one
Reactant of Route 3
Reactant of Route 3
(4Z)-3-(4-chlorophenyl)-4-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,2-oxazol-5-one
Reactant of Route 4
Reactant of Route 4
(4Z)-3-(4-chlorophenyl)-4-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,2-oxazol-5-one
Reactant of Route 5
Reactant of Route 5
(4Z)-3-(4-chlorophenyl)-4-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,2-oxazol-5-one
Reactant of Route 6
Reactant of Route 6
(4Z)-3-(4-chlorophenyl)-4-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,2-oxazol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.